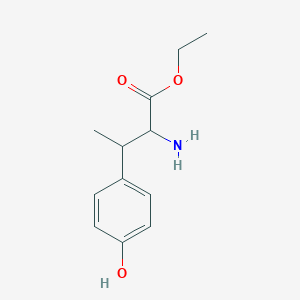

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate: is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a hydroxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate typically involves the esterification of 2-amino-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-3-(4-hydroxyphenyl)butanoic acid+ethanolacid catalystEthyl 2-amino-3-(4-hydroxyphenyl)butanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts such as sulfonated polystyrene resins can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers and hydrogels.

Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical reactions.

Comparison with Similar Compounds

- Ethyl 2-amino-3-(3-hydroxyphenyl)butanoate

- Ethyl 2-amino-3-(2-hydroxyphenyl)butanoate

- Methyl 2-amino-3-(4-hydroxyphenyl)butanoate

Comparison: this compound is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different pharmacological and chemical properties, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate, also known as (2R,3R)-2-amino-3-(4-hydroxyphenyl)butanoic acid ethyl ester, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center and contains both an amino group and a hydroxyphenyl moiety. Its structural formula can be represented as follows:

This compound's unique configuration allows it to interact specifically with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding : Its structural features enable it to bind to specific receptors, potentially altering signaling pathways associated with various physiological processes.

- Hydrogen Bond Formation : The presence of the hydroxy group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, one study demonstrated that derivatives containing this compound exhibited significant inhibitory effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BEL-7402 (liver cancer) | 1.5 |

| This compound | HL-60 (leukemia) | 2.0 |

These findings suggest that the compound's structural modifications can enhance its anticancer properties, making it a candidate for further development as an antitumor agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vivo studies using Wistar albino rats showed that the compound could stabilize lysosomal membranes and downregulate pro-inflammatory cytokines such as TNF-α and COX-2. The results indicated:

- Lysosomal Membrane Stabilization : Reduced inflammation markers in treated rats.

- Downregulation of Gene Expression : Significant decrease in TNF-α and COX-2 levels compared to control groups .

Case Studies

-

Study on Antitumor Activity :

A series of experiments evaluated the efficacy of this compound derivatives against human cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation . -

Anti-inflammatory Mechanism :

In a controlled study, the compound was administered to rat models exhibiting induced inflammation. The results showed a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTIEUMAABDZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.